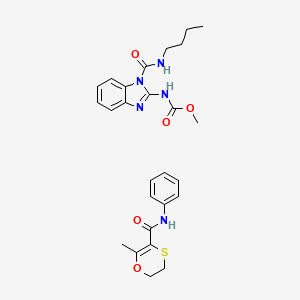![molecular formula C11H18O4 B14622462 Ethyl (7R,8S)-8-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate CAS No. 60886-48-8](/img/structure/B14622462.png)
Ethyl (7R,8S)-8-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (7R,8S)-8-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate is a spiro compound characterized by a unique bicyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The spiro structure imparts unique chemical and physical properties, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (7R,8S)-8-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate typically involves the condensation of appropriate lactones with ethyl alcohol in the presence of acid or base catalysts. One common method includes the reaction of 1,4-dioxaspiro[4.4]nonane with ethyl chloroformate under basic conditions to yield the desired ester .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sodium ethoxide or potassium carbonate can enhance the efficiency of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, lithium aluminum hydride.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and alcohols
Aplicaciones Científicas De Investigación
Ethyl (7R,8S)-8-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of Ethyl (7R,8S)-8-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
1,6-Dioxaspiro[4.4]nonane: Shares a similar spiro structure but differs in the position and type of substituents.
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Contains nitrogen atoms in the spiro ring, leading to different chemical properties.
(7R,8S)-7-ethyl-8-(2-methoxyethyl)-1,4-dioxaspiro[4.4]nonane: Similar in structure but with different substituents, affecting its reactivity and applications
Uniqueness: Ethyl (7R,8S)-8-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate is unique due to its specific stereochemistry and the presence of an ethyl ester group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Propiedades
Número CAS |
60886-48-8 |
|---|---|
Fórmula molecular |
C11H18O4 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
ethyl (7S,8R)-7-methyl-1,4-dioxaspiro[4.4]nonane-8-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-3-13-10(12)9-7-11(6-8(9)2)14-4-5-15-11/h8-9H,3-7H2,1-2H3/t8-,9+/m0/s1 |
Clave InChI |
YRZLDRXDNLQSKB-DTWKUNHWSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CC2(C[C@@H]1C)OCCO2 |
SMILES canónico |
CCOC(=O)C1CC2(CC1C)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


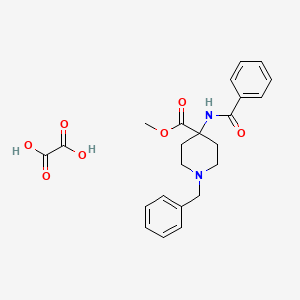
![2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14622389.png)
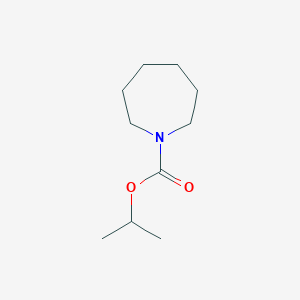
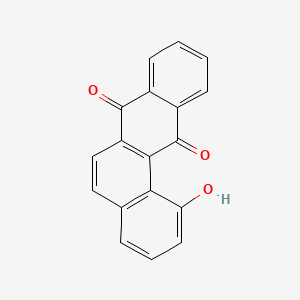


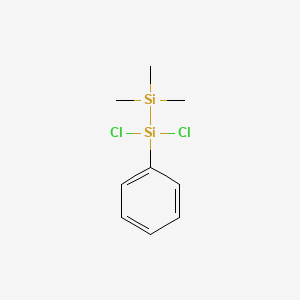
![5-[(4-Methoxyphenyl)methyl]-2-methylpyridine](/img/structure/B14622430.png)
![1-[3-(Trimethylsilyl)propyl]pyrrolidine](/img/structure/B14622435.png)
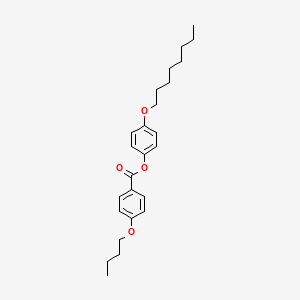
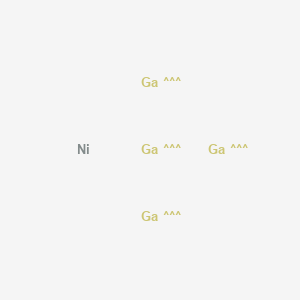
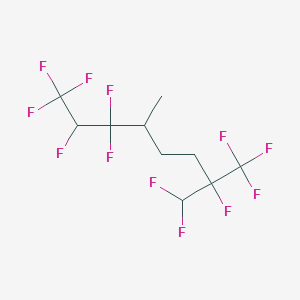
![Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-hydroxy-](/img/structure/B14622458.png)
